

Application Notes and Protocols for UNC-2170 Maleate in U2OS Cells

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Compound of Interest

Compound Name: *UNC-2170 maleate*

Cat. No.: *B10765200*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC-2170 maleate is a small molecule antagonist of the p53-binding protein 1 (53BP1), a key protein in the DNA damage response (DDR) pathway.^[1] By binding to the tandem tudor domain of 53BP1, UNC-2170 prevents its recruitment to sites of double-strand breaks (DSBs), thereby inhibiting the non-homologous end joining (NHEJ) repair pathway.^{[1][2]} This modulation of the DDR makes UNC-2170 a valuable tool for studying DNA repair mechanisms and a potential candidate for targeted cancer therapy, particularly in synthetic lethality approaches in cancers with deficiencies in other repair pathways like homologous recombination. The human osteosarcoma cell line, U2OS, which has a wild-type p53 status, is a commonly used model system for studying the DDR and cell cycle regulation.^{[3][4]} These application notes provide detailed protocols for utilizing **UNC-2170 maleate** to study its effects on cell viability, apoptosis, cell cycle progression, and 53BP1 pathway modulation in U2OS cells.

Product Information

Characteristic	Value	Reference
CAS Number	2173992-60-2 (maleate)	-
Molecular Formula	C ₁₄ H ₂₁ BrN ₂ O · C ₄ H ₄ O ₄	-
Molecular Weight	429.3 g/mol	-
Mechanism of Action	53BP1 Antagonist	[1]
Binding Affinity (IC ₅₀)	29 µM (in vitro)	[1]
Solubility	Soluble in DMSO	-
Storage	Store at -20°C. Protect from light.	-

Data Presentation

Table 1: Recommended Concentration Ranges for Key Experiments

Experiment	Concentration Range	Incubation Time	Notes
Cell Viability (MTT/CellTiter-Glo)	10 - 100 μ M	24 - 72 hours	UNC-2170 has shown no measurable toxicity below 10 mM in some cell viability assays. ^[1] A broad range is recommended for initial dose-response studies.
Apoptosis Assay (Annexin V/PI)	25 - 100 μ M	24 - 48 hours	Higher concentrations and longer incubation times may be required to induce a significant apoptotic response.
Cell Cycle Analysis (PI Staining)	25 - 100 μ M	12 - 48 hours	Time-course experiments are recommended to capture transient cell cycle arrests.
Western Blotting (53BP1 Pathway)	25 - 50 μ M	1 - 24 hours	A 1-hour pre-treatment has been used to inhibit 53BP1 function prior to inducing DNA damage. ^[1]
Immunofluorescence (53BP1 Foci)	25 - 50 μ M	1 - 4 hours	Pre-treatment for 1 hour before induction of DNA damage is a common starting point.

Experimental Protocols

Cell Culture and Treatment

U2OS cells should be cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. For experiments, plate cells at a density that will not exceed 80-90% confluency at the end of the treatment period. Prepare a stock solution of **UNC-2170 maleate** in DMSO (e.g., 10 mM). Dilute the stock solution in culture medium to the desired final concentrations immediately before use. An equivalent concentration of DMSO should be used as a vehicle control.

Cell Viability Assay (MTT Assay)

This protocol is for a 96-well plate format.

Materials:

- U2OS cells
- **UNC-2170 maleate**
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Plate reader

Procedure:

- Seed U2OS cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with a serial dilution of **UNC-2170 maleate** (e.g., 10, 25, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

- Four hours before the end of the incubation period, add 20 μ L of MTT solution to each well.
- Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes at room temperature to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

- U2OS cells
- **UNC-2170 maleate**
- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Seed U2OS cells in 6-well plates and treat with **UNC-2170 maleate** (e.g., 25, 50, 100 μ M) and a vehicle control for 24 or 48 hours.
- Harvest the cells (including floating cells in the medium) by trypsinization.
- Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension (1×10^5 cells) to a new tube.

- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide (PI) solution.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

Materials:

- U2OS cells
- **UNC-2170 maleate**
- Cold 70% ethanol
- PBS
- RNase A (100 μ g/mL)
- Propidium Iodide (50 μ g/mL)
- Flow cytometer

Procedure:

- Seed U2OS cells in 6-well plates and treat with **UNC-2170 maleate** (e.g., 25, 50, 100 μ M) and a vehicle control for 12, 24, or 48 hours.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
- Incubate at -20°C for at least 2 hours (or overnight).

- Wash the cells with PBS and resuspend the pellet in 500 μ L of PI staining solution containing RNase A.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

Materials:

- U2OS cells
- **UNC-2170 maleate**
- DNA damaging agent (e.g., Etoposide or ionizing radiation)
- RIPA buffer with protease and phosphatase inhibitors
- Primary antibodies (e.g., anti-53BP1, anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti- γ H2AX, anti- β -actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Seed U2OS cells and allow them to adhere.
- Pre-treat cells with **UNC-2170 maleate** (e.g., 25-50 μ M) or vehicle for 1 hour.
- Induce DNA damage (e.g., treat with 10 μ M Etoposide for 1 hour or irradiate with 5 Gy).
- Lyse the cells in ice-cold RIPA buffer.
- Determine protein concentration using a BCA assay.

- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detect the signal using an ECL reagent and an imaging system.

Immunofluorescence for 53BP1 Foci

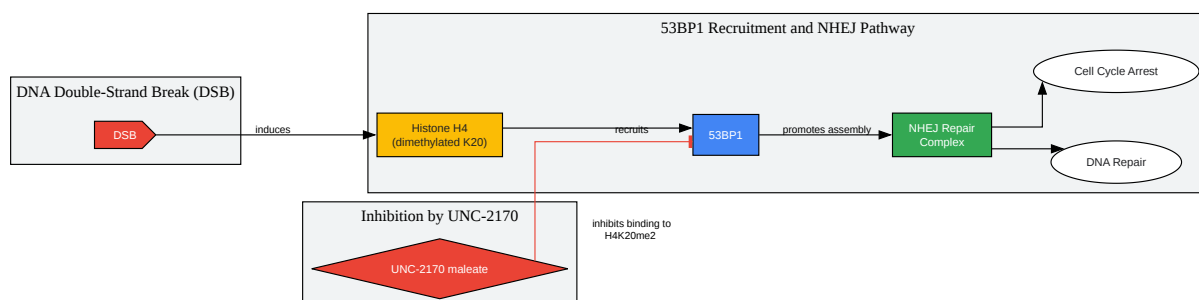
Materials:

- U2OS cells grown on coverslips
- **UNC-2170 maleate**
- DNA damaging agent (e.g., Etoposide or ionizing radiation)
- 4% paraformaldehyde (PFA)
- 0.5% Triton X-100 in PBS
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody (anti-53BP1)
- Alexa Fluor-conjugated secondary antibody
- DAPI
- Fluorescence microscope

Procedure:

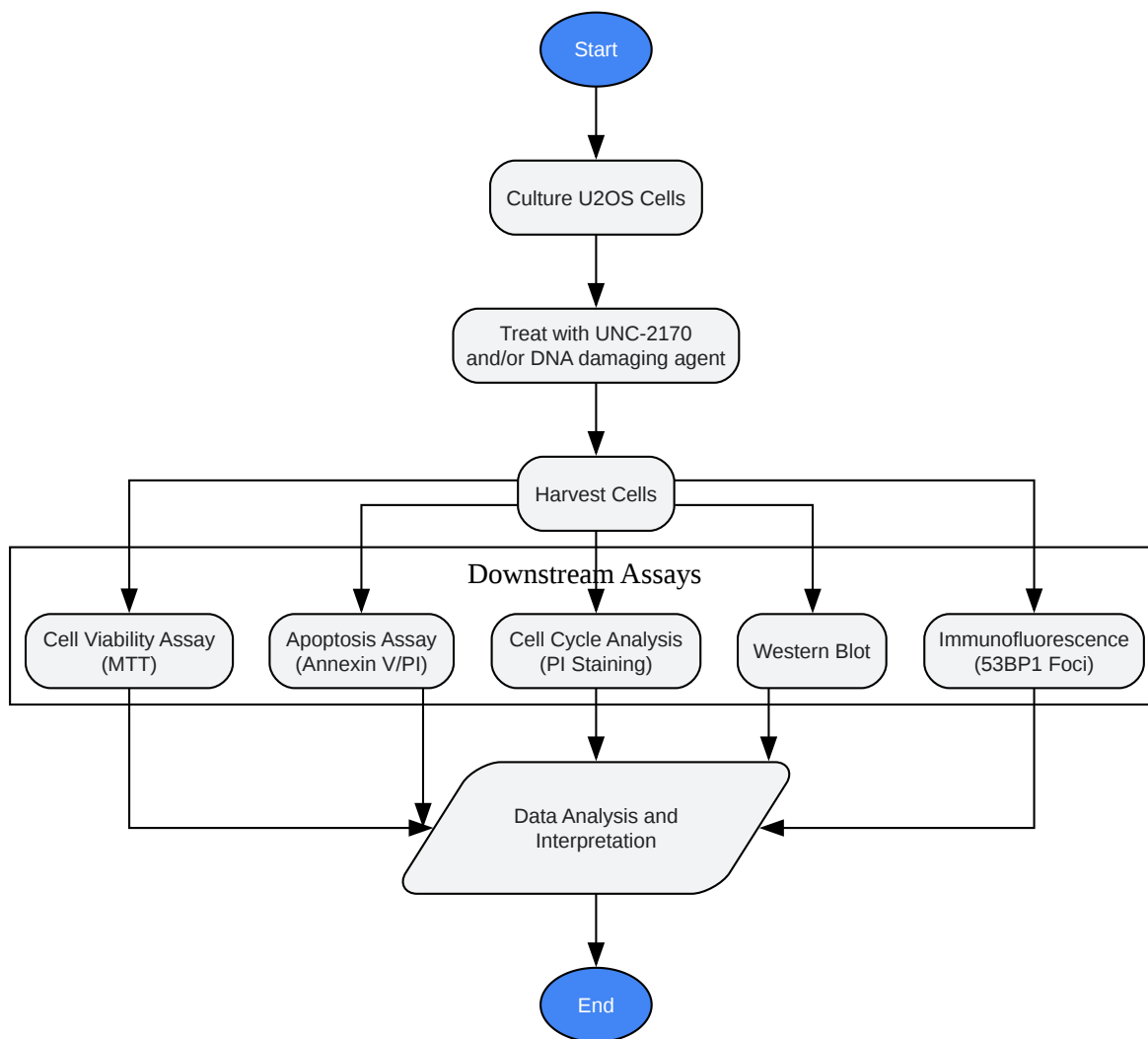
- Seed U2OS cells on coverslips in a 24-well plate.
- Pre-treat with **UNC-2170 maleate** (e.g., 25-50 μ M) or vehicle for 1 hour.
- Induce DNA damage and allow foci to form (e.g., 1 hour post-treatment).
- Fix the cells with 4% PFA for 15 minutes.
- Permeabilize with 0.5% Triton X-100 for 10 minutes.
- Block with 5% BSA for 1 hour.
- Incubate with anti-53BP1 primary antibody for 1-2 hours at room temperature.
- Wash and incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
- Counterstain the nuclei with DAPI.
- Mount the coverslips on slides and visualize the 53BP1 foci using a fluorescence microscope.

Visualizations



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Caption: Mechanism of action of **UNC-2170 maleate**.



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Caption: General experimental workflow.



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Caption: Postulated apoptotic signaling pathway.

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